6-(Fluoromethyl)-2-methylpyrimidin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a fluoromethyl group at the 6-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrimidin-4(3H)-one with a fluoromethylating agent under controlled conditions. The reaction typically requires a base, such as sodium hydride, to deprotonate the pyrimidine ring, followed by the addition of a fluoromethylating reagent like fluoromethyl iodide. The reaction is carried out in an aprotic solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoromethylpyrimidine
- 2-Methylpyrimidin-4(3H)-one
- 6-Methylpyrimidin-4(3H)-one
Uniqueness
6-(Fluoromethyl)-2-methylpyrimidin-4(3H)-one is unique due to the presence of both fluoromethyl and methyl groups on the pyrimidine ring. This combination of substituents can impart distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
CAS No. |
3110-42-7 |
---|---|
Molecular Formula |
C6H7FN2O |
Molecular Weight |
142.13 g/mol |
IUPAC Name |
4-(fluoromethyl)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7FN2O/c1-4-8-5(3-7)2-6(10)9-4/h2H,3H2,1H3,(H,8,9,10) |
InChI Key |
BFOODGFSIMOOBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.